

The Discovery and Development of Tigulixostat (LC350189): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tigulixostat*

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Abstract

Tigulixostat (formerly LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor developed for the treatment of hyperuricemia and gout. By potently and selectively inhibiting XO, **Tigulixostat** effectively reduces the production of uric acid, the key pathological driver of gout. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of **Tigulixostat**, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction

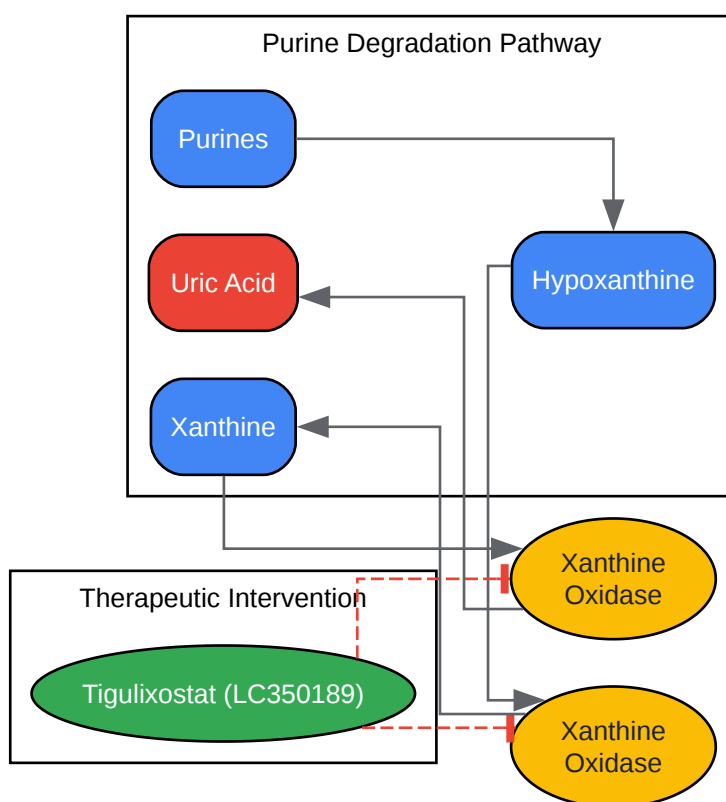
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, leading to painful flares.[1] The underlying metabolic disorder is hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[1] Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibition of XO is a well-established therapeutic strategy for lowering sUA levels.[2] **Tigulixostat** was developed as a next-generation XO inhibitor with a distinct chemical structure from existing therapies like the purine analog allopurinol, with the aim of providing a potent and well-tolerated treatment option for patients with gout.

Mechanism of Action

Tigulixostat is a selective inhibitor of xanthine oxidase.[1] By blocking this enzyme, it reduces the synthesis of uric acid from purine precursors.

Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the point of intervention for **Tigulixostat**.



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Caption: Uric acid production pathway and the inhibitory action of **Tigulixostat**.

Preclinical Development

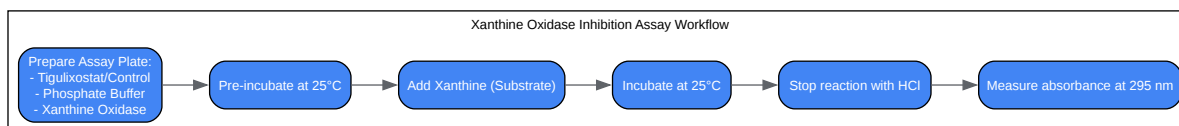
In Vitro Xanthine Oxidase Inhibition

Tigulixostat demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.

Table 1: In Vitro IC50 Values for **Tigulixostat**

Enzyme Source	IC50 (μM)
Bovine Milk	0.003[3]
Rat Plasma	0.073[3]

A common method for determining xanthine oxidase inhibitory activity involves a spectrophotometric assay.[4][5]



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Caption: General workflow for an in vitro xanthine oxidase inhibition assay.

Protocol Details:

- **Reaction Mixture:** A typical assay includes the test compound (**Tigulixostat**), a phosphate buffer (e.g., 70 mM, pH 7.5), and a solution of xanthine oxidase (e.g., 0.05 U/mL).[6]
- **Pre-incubation:** The mixture is pre-incubated to allow for interaction between the inhibitor and the enzyme.[6]
- **Reaction Initiation:** The reaction is initiated by the addition of the substrate, xanthine.[6]
- **Incubation:** The reaction is allowed to proceed for a defined period.[6]
- **Reaction Termination:** The reaction can be stopped by the addition of hydrochloric acid.[6]

- **Measurement:** The formation of uric acid is quantified by measuring the increase in absorbance at approximately 295 nm.[\[4\]](#)[\[5\]](#)
- **Data Analysis:** The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.[\[6\]](#)

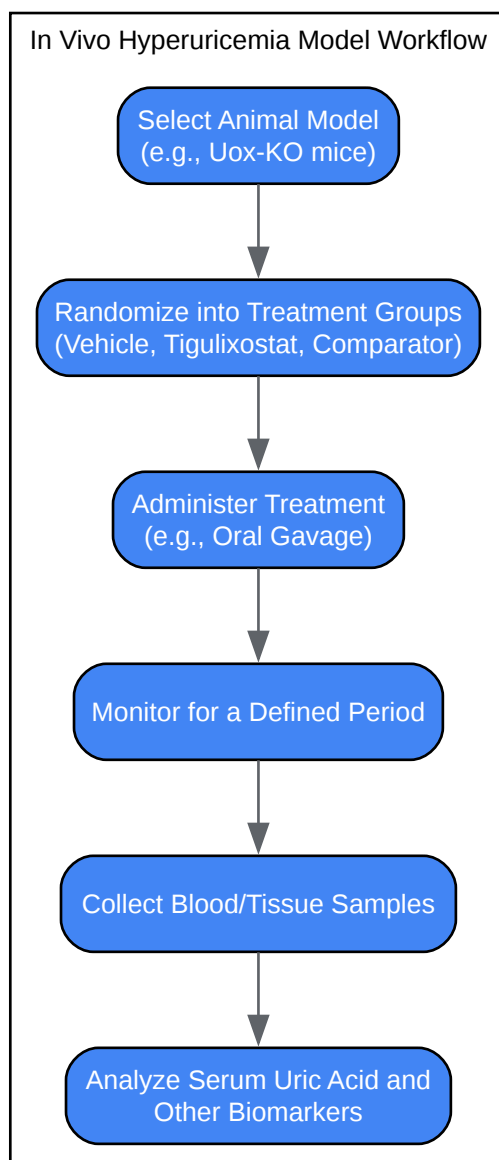
In Vivo Efficacy in Animal Models

Tigulixostat has been evaluated in animal models of hyperuricemia. A key model utilized is the urate oxidase knockout (Uox-KO) mouse, which mimics human hyperuricemia as these mice lack the enzyme that breaks down uric acid.[\[7\]](#)

Table 2: Preclinical In Vivo Study of **Tigulixostat**

Animal Model	Treatment	Key Findings	Reference
Uox-KO Mice	Tigulixostat (20 mg/kg, oral gavage)	Effectively reduced serum uric acid levels.	[3]

The following diagram outlines a general workflow for evaluating anti-hyperuricemic agents in an animal model.



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Caption: General experimental workflow for in vivo hyperuricemia studies.

Clinical Development

Tigulixostat has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy subjects to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Tigulixostat**.

Table 3: Overview of Phase 1 Studies

Study Design	Population	Dosing	Key Findings	Reference
Single Ascending Dose (SAD)	Healthy Males	10-600 mg	Well tolerated. Dose-proportional increase in C _{max} and AUC.	[8]
Multiple Ascending Dose (MAD)	Healthy Males	100-800 mg (once daily for 7 days)	Well tolerated. Significant dose-dependent reduction in serum and urine uric acid.	[8]

Pharmacokinetic and Pharmacodynamic Results from Phase 1 Studies:

- Pharmacokinetics: The mean C_{max} and AUC_{last} of **Tigulixostat** increased in a dose-proportional manner.[8]
- Pharmacodynamics: A dose-dependent decrease in the 24-hour mean serum uric acid (C_{mean,24}) was observed. In the SAD study, the reduction from baseline ranged from 8.7% to 31.7%.[8] In the MAD study, the reduction from baseline on day 7 ranged from 53.5% to 91.2%.[8] The sUA lowering effect of 200 mg **Tigulixostat** was comparable to or greater than that of 80 mg febuxostat in the MAD study.[8]

Phase 2 Clinical Trial (CLUE Study - NCT03934099)

A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of **Tigulixostat** in gout patients with hyperuricemia.[9]

Table 4: Phase 2 CLUE Study Design

Parameter	Description
Objective	To assess the efficacy and safety of different doses of Tigulixostat.[9]
Population	Gout patients with serum uric acid (sUA) ≥ 8.0 mg/dL to ≤ 12.0 mg/dL.[9]
Interventions	Tigulixostat 50 mg, 100 mg, 200 mg, or placebo, administered orally once daily for 12 weeks.[2][9]
Concomitant Medication	All patients received colchicine 0.6 mg daily for gout flare prophylaxis.[2][9]
Primary Endpoint	Proportion of subjects achieving sUA < 5 mg/dL at week 12.[9]
Secondary Endpoints	Proportion of subjects achieving sUA < 6 mg/dL at week 12, and assessment of gout flares.[9]

Table 5: Key Efficacy Results from the Phase 2 CLUE Study at Week 12

Treatment Group	Proportion of Patients with sUA < 5 mg/dL	Proportion of Patients with sUA < 6 mg/dL	Mean % Change in sUA from Baseline	Reference
Tigulixostat 50 mg	47%	59%	-38.8% to -61.8% (range across doses)	[10]
Tigulixostat 100 mg	45%	63%	-38.8% to -61.8% (range across doses)	[10]
Tigulixostat 200 mg	62%	78%	-38.8% to -61.8% (range across doses)	[10]
Placebo	3%	3%	-	[10]
Febuxostat (active control subset)	23%	54%	-	

Safety and Tolerability from the Phase 2 CLUE Study:

- **Tigulixostat** was well-tolerated at all doses.[9]
- The incidence of treatment-emergent adverse events (TEAEs) was comparable between the **Tigulixostat** and placebo groups.[9]
- No serious TEAEs were reported.[9]
- The rate of gout flares requiring rescue treatment was similar across all treatment groups, including placebo.[9]

Phase 3 Clinical Program

Based on the promising Phase 2 results, a multi-regional global Phase 3 clinical program for **Tigulixostat** has been initiated to further evaluate its efficacy and safety in a larger patient population.[1]

Conclusion

Tigulixostat is a potent, non-purine selective xanthine oxidase inhibitor that has demonstrated significant sUA-lowering efficacy and a favorable safety profile in preclinical and clinical studies. The data from the Phase 2 clinical trial are particularly encouraging, showing a dose-dependent reduction in sUA levels in gout patients with hyperuricemia. The ongoing Phase 3 program will provide more definitive evidence of its clinical utility. **Tigulixostat** represents a promising new therapeutic option for the management of hyperuricemia and the treatment of gout.

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- To cite this document: BenchChem. [The Discovery and Development of Tigulixostat (LC350189): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3320960#tigulixostat-lc350189-discovery-and-development]

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